molecular formula C12H12INO B3269035 4-Iodomethyl-5-methyl-2-m-tolyloxazole CAS No. 501362-97-6

4-Iodomethyl-5-methyl-2-m-tolyloxazole

Cat. No. B3269035
Key on ui cas rn: 501362-97-6
M. Wt: 313.13 g/mol
InChI Key: XWACKBMPGJMLFJ-UHFFFAOYSA-N
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Patent
US07872034B2

Procedure details

Analogously to the building block synthesis of 4-iodomethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and m-tolualdehyde gave 4-iodomethyl-5-methyl-2-m-tolyloxazole.
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][C:3]1[N:4]=[C:5]([C:14]2[CH:19]=[CH:18][C:17](C)=[CH:16][CH:15]=2)[O:6][C:7]=1[C:8]1C=CC=CC=1.[CH3:21]/C(/C(C)=O)=N\O.C1(C)C=CC=C(C=O)C=1>>[I:1][CH2:2][C:3]1[N:4]=[C:5]([C:14]2[CH:15]=[C:16]([CH3:21])[CH:17]=[CH:18][CH:19]=2)[O:6][C:7]=1[CH3:8]

Inputs

Step One
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC=1N=C(OC1C1=CC=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ICC=1N=C(OC1C)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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